molecular formula C21H24N4O B4246971 2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine

2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine

Cat. No.: B4246971
M. Wt: 348.4 g/mol
InChI Key: XYSUEEIDBFZHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylphenyl group, a 4-morpholinylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-methylphenyl, 4-morpholinylmethyl, and phenyl groups. These reactions often involve the use of appropriate halides and base catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Key steps in industrial production include:

    Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Use of automated systems: Automated reactors and purification systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of cellular processes: The compound may inhibit key cellular processes, such as DNA replication or protein synthesis, resulting in its biological effects.

    Induction of apoptosis: In cancer research, the compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

2-(4-Methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-(4-piperidinylmethyl)-4-phenyl-1H-pyrazol-5-amine: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and chemical properties.

    1-(4-methylphenyl)-3-(4-pyrrolidinylmethyl)-4-phenyl-1H-pyrazol-5-amine: The presence of a pyrrolidinylmethyl group in this compound may lead to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16-7-9-18(10-8-16)25-21(22)20(17-5-3-2-4-6-17)19(23-25)15-24-11-13-26-14-12-24/h2-10H,11-15,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSUEEIDBFZHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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